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molecular formula C10H10N2O B8757341 4-(N-methylglycyl)benzonitrile

4-(N-methylglycyl)benzonitrile

Cat. No. B8757341
M. Wt: 174.20 g/mol
InChI Key: AEYORMOQZHBCLS-UHFFFAOYSA-N
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Patent
US08455528B2

Procedure details

Methylamine (100 mL of 2M solution in THF) was charged into a 500 mL flask, to which was added 150 mL of Et2O. At −78° C., 15 g of 4-bromoacetyl benzonitrile was added, and the reaction was allowed to warm to rt. After stirring for 5 h, the reaction mixture was poured into a separatory funnel and shaken with 15% aq NaOH (20 mL). The precipitate was collected by filtration, and air-dried to give 4-(N-methylglycyl)benzonitrile.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Br[CH2:4][C:5]([C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=1)=[O:6].[OH-].[Na+]>CCOCC>[CH3:1][NH:2][CH2:4][C:5]([C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C#N)C=C1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured into a separatory funnel
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CNCC(=O)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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